molecular formula C14H20N2O4S2 B5064437 ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate

ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate

Cat. No. B5064437
M. Wt: 344.5 g/mol
InChI Key: ALYBMQKWCPNZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate, also known as MTSES, is a chemical compound that has been widely used in scientific research. MTSES is a sulfhydryl-reactive compound that has been used to modify cysteine residues in proteins, which can help to study the structure and function of proteins.

Mechanism of Action

Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate reacts with cysteine residues in proteins to form a covalent bond. This modification can affect the structure and function of the protein, which can be studied to gain insights into the protein's role in biological processes.
Biochemical and Physiological Effects:
ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has been shown to modify cysteine residues in proteins in a reversible manner, which allows for the study of the effects of cysteine modification on protein function. ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has also been shown to have minimal effects on overall protein structure.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in lab experiments is that it is a relatively small and specific molecule that can be used to modify cysteine residues in proteins without affecting other amino acids. However, one limitation is that the modification of cysteine residues can affect protein function in unpredictable ways, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in scientific research. One direction is to study the effects of cysteine modification on protein-protein interactions in more detail. Another direction is to develop new methods for the selective modification of cysteine residues in proteins. Additionally, the use of ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in combination with other chemical probes could help to provide a more complete understanding of protein structure and function.

Synthesis Methods

Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate can be synthesized by reacting 4-(methylthio)phenylsulfonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base. The reaction yields ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate as a white solid with a melting point of 80-83°C.

Scientific Research Applications

Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has been widely used in scientific research to modify cysteine residues in proteins. This modification can be used to study the structure and function of proteins, such as ion channels and transporters. ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has also been used to study the role of cysteine residues in protein-protein interactions.

properties

IUPAC Name

ethyl 4-(4-methylsulfanylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-3-20-14(17)15-8-10-16(11-9-15)22(18,19)13-6-4-12(21-2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYBMQKWCPNZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine-1-carboxylate

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